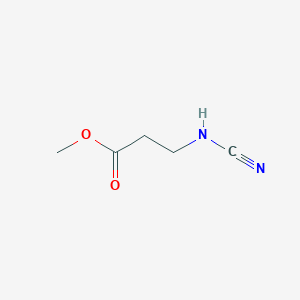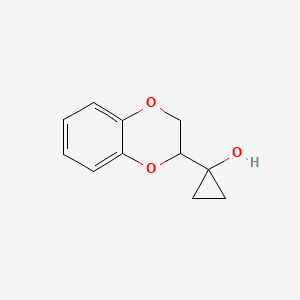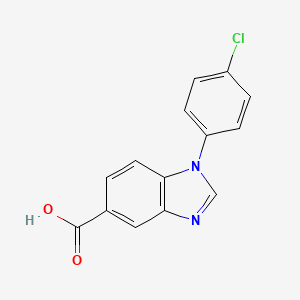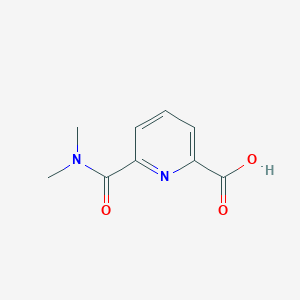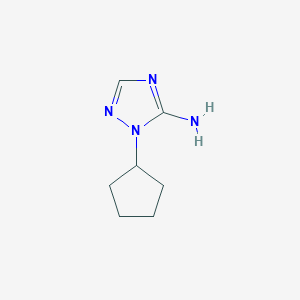
1-cyclopentyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-1H-1,2,4-triazol-5-amine (CPT) is an organic compound with a wide range of applications in scientific research. It is a derivative of triazole and is known to be a highly effective reagent for a variety of organic synthesis reactions. CPT is a versatile compound that has been used for many years in the fields of biochemistry, organic chemistry, and materials science.
Scientific Research Applications
1-cyclopentyl-1H-1,2,4-triazol-5-amine has been used extensively in scientific research as a reagent for a variety of organic synthesis reactions. It is a versatile compound that has been used to synthesize a wide range of compounds, including amino acids, peptides, and nucleic acids. 1-cyclopentyl-1H-1,2,4-triazol-5-amine has also been used as a catalyst for the formation of a variety of organic molecules, such as heterocycles, alcohols, and amines. In addition, 1-cyclopentyl-1H-1,2,4-triazol-5-amine has been used in the synthesis of a variety of pharmaceuticals and agrochemicals.
Mechanism of Action
1-cyclopentyl-1H-1,2,4-triazol-5-amine is a highly reactive reagent that can be used in a variety of organic synthesis reactions. It is known to be a highly effective catalyst for the formation of a variety of organic molecules. The mechanism of action of 1-cyclopentyl-1H-1,2,4-triazol-5-amine is not fully understood, but it is thought to involve the formation of an intermediate complex between the 1-cyclopentyl-1H-1,2,4-triazol-5-amine molecule and the substrate. This intermediate complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-cyclopentyl-1H-1,2,4-triazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective reagent for the synthesis of a variety of organic molecules, including amino acids, peptides, and nucleic acids. In addition, 1-cyclopentyl-1H-1,2,4-triazol-5-amine has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been shown to have an anti-inflammatory effect, as well as an analgesic effect.
Advantages and Limitations for Lab Experiments
1-cyclopentyl-1H-1,2,4-triazol-5-amine is a highly effective reagent for a variety of organic synthesis reactions and is an ideal choice for laboratory experiments. It is relatively inexpensive and is readily available from chemical suppliers. In addition, 1-cyclopentyl-1H-1,2,4-triazol-5-amine is a highly reactive compound and can be used in a variety of reactions, making it a versatile reagent. However, 1-cyclopentyl-1H-1,2,4-triazol-5-amine is a highly toxic compound and should be handled with care.
Future Directions
The potential of 1-cyclopentyl-1H-1,2,4-triazol-5-amine as a reagent for a variety of organic synthesis reactions is still being explored. In the future, 1-cyclopentyl-1H-1,2,4-triazol-5-amine may be used in the synthesis of a variety of pharmaceuticals and agrochemicals. In addition, 1-cyclopentyl-1H-1,2,4-triazol-5-amine may be used in the synthesis of peptides and amino acids for use in medicinal applications. Furthermore, 1-cyclopentyl-1H-1,2,4-triazol-5-amine may be used as a catalyst for the formation of a variety of organic molecules, such as heterocycles, alcohols, and amines. Finally, 1-cyclopentyl-1H-1,2,4-triazol-5-amine may be used in the development of new and improved materials for use in a variety of industries.
Synthesis Methods
1-cyclopentyl-1H-1,2,4-triazol-5-amine is synthesized from 1-chloro-1-cyclopentyl-1H-1,2,4-triazol-5-amine (C1-cyclopentyl-1H-1,2,4-triazol-5-amine) via a two-step process. The first step involves the reaction of C1-cyclopentyl-1H-1,2,4-triazol-5-amine with sodium hydride in anhydrous dimethylformamide. This reaction results in the formation of 1-cyclopentyl-1H-1,2,4-triazol-5-amine (1-cyclopentyl-1H-1,2,4-triazol-5-amine). The second step involves the reaction of 1-cyclopentyl-1H-1,2,4-triazol-5-amine with aqueous sodium hydroxide, which results in the formation of 1-cyclopentyl-1H-1,2,4-triazol-5-amine hydrochloride (1-cyclopentyl-1H-1,2,4-triazol-5-amine-HCl).
properties
IUPAC Name |
2-cyclopentyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKLTKOUEAYICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-1,2,4-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)





